2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
Description
2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is a fluorinated acrylonitrile derivative characterized by a 2,4-difluorophenyl group and a 4-(dimethylamino)phenyl substituent. The difluorophenyl moiety introduces strong electron-withdrawing effects due to fluorine’s high electronegativity, while the dimethylamino group acts as an electron donor, creating a push-pull electronic structure. Its structural analogs often vary in substituent patterns, which significantly influence physicochemical properties and functional applications.
Properties
CAS No. |
1525-45-7 |
|---|---|
Molecular Formula |
C17H14F2N2 |
Molecular Weight |
284.30 g/mol |
IUPAC Name |
(Z)-2-(2,4-difluorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H14F2N2/c1-21(2)15-6-3-12(4-7-15)9-13(11-20)16-8-5-14(18)10-17(16)19/h3-10H,1-2H3/b13-9+ |
InChI Key |
QUGOJFMWGGORFY-UKTHLTGXSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C=C(C=C2)F)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile typically involves the reaction of 2,4-difluorobenzaldehyde with 4-(dimethylamino)benzyl cyanide under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the dimethylamino group can influence its electronic properties and solubility.
Comparison with Similar Compounds
Key Findings :
- Fluorine substituents (as in the target compound) enhance lipophilicity and metabolic stability compared to chlorine .
- The dimethylamino group provides weaker electron-donating effects than diphenylamino (in compounds), resulting in less pronounced ICT but improved solubility .
- Trifluoromethyl groups () induce stronger polarization than difluorophenyl, leading to higher thermal stability but reduced fluorescence quantum yield .
Optical Properties and Aggregation-Induced Emission (AIE)
Acrylonitrile derivatives often exhibit tunable emission properties. Comparisons include:
- Target Compound : The push-pull structure may enable AIE, similar to silole derivatives (), where restricted intramolecular rotation in aggregated states boosts emission .
- Pyridyl Analogs (): Pyridyl substituents introduce conjugation variability; for example, 2-(2'-pyridyl) analogs show red-shifted emission (λem ≈ 550 nm) compared to phenyl derivatives (λem ≈ 500 nm) .
- 4MPAN-TFMP (): The CF3 group quenches fluorescence in solution but enhances solid-state emission due to rigidification, achieving a quantum yield of 0.42 in crystalline form .
Pharmacological Potential
Biological Activity
2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile, commonly referred to as a chalcone derivative, has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Chalcones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The compound features a structure that includes a difluorophenyl group and a dimethylaminophenyl group connected by an acrylonitrile moiety. This configuration is critical for its biological activity.
Biological Activities
Recent studies have indicated that chalcone derivatives exhibit a wide range of biological activities. The following table summarizes key findings related to the biological activity of 2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile:
The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance:
- Antiproliferative Activity : It is believed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Activity : The presence of the acrylonitrile group may enhance membrane permeability, leading to increased susceptibility of bacterial cells.
- Anti-inflammatory Mechanism : The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.
Case Studies
- Anticancer Study : A study conducted on breast cancer cell lines demonstrated that treatment with 2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM, indicating potent antiproliferative effects.
- Antimicrobial Assessment : In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, suggesting moderate antibacterial properties.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly decreased levels of TNF-alpha and IL-6, showcasing its anti-inflammatory potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
